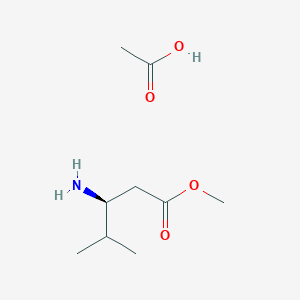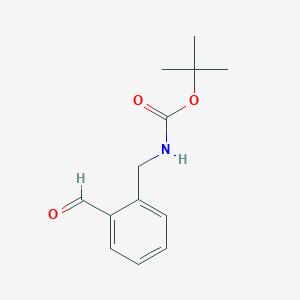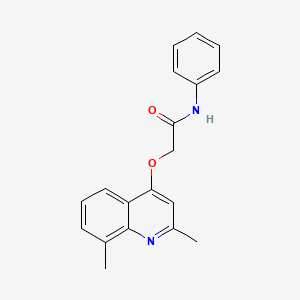
2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Phenylacetamide Moiety: The phenylacetamide group can be introduced through acylation reactions using phenylacetyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
化学反应分析
Types of Reactions
2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Halogenated quinoline derivatives, nucleophiles like amines, and bases such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives with enhanced biological properties.
科学研究应用
2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide has several scientific research applications:
作用机制
The mechanism of action of 2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide involves its interaction with various molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting its replication and transcription processes.
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells.
Receptor Binding: The compound may bind to specific receptors, modulating signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
2-Methylquinoline: Known for its antimicrobial and antimalarial properties.
4-Hydroxyquinoline: Used as an intermediate in the synthesis of various pharmaceuticals.
Quinoline N-oxide: Exhibits potent biological activities and is used in medicinal chemistry.
Uniqueness
2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide stands out due to its unique combination of dimethyl and phenylacetamide substituents, which enhance its biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research .
属性
分子式 |
C19H18N2O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
2-(2,8-dimethylquinolin-4-yl)oxy-N-phenylacetamide |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-6-10-16-17(11-14(2)20-19(13)16)23-12-18(22)21-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,21,22) |
InChI 键 |
SRKBTGNYKHIHIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


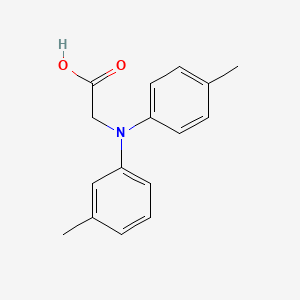
![2-Azabicyclo[5.1.0]octane](/img/structure/B13001303.png)
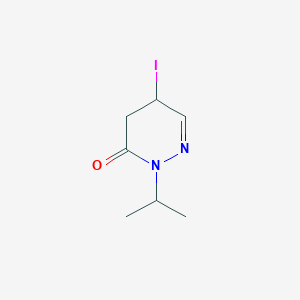
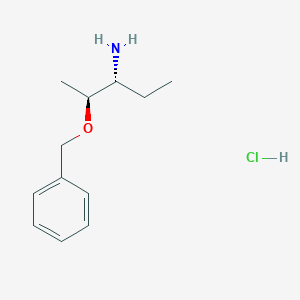

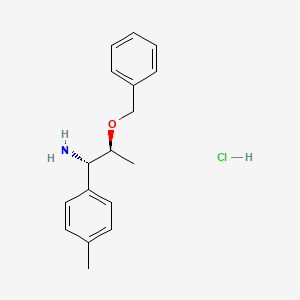

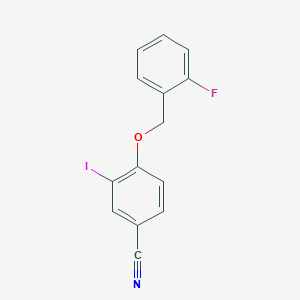
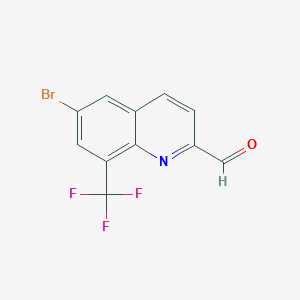
![5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B13001346.png)

